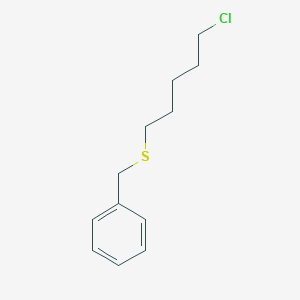5-Benzylthiopentyl chloride
CAS No.:
Cat. No.: VC13889203
Molecular Formula: C12H17ClS
Molecular Weight: 228.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17ClS |
|---|---|
| Molecular Weight | 228.78 g/mol |
| IUPAC Name | 5-chloropentylsulfanylmethylbenzene |
| Standard InChI | InChI=1S/C12H17ClS/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
| Standard InChI Key | MYZQWJFGWWFKNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSCCCCCCl |
Introduction
Structural Characteristics and Nomenclature
5-Benzylthiopentyl chloride is systematically named as 1-chloro-5-(benzylthio)pentane, reflecting its linear pentyl backbone with a chloride substituent at the terminal carbon (C1) and a benzylthio group at the fifth carbon (C5). Key structural features include:
-
Molecular formula: C₁₂H₁₅ClS
-
Molecular weight: 226.76 g/mol
-
Bonding: The sulfur atom in the benzylthio group forms a thioether linkage (-S-) to the pentyl chain, while the chloride occupies a primary position.
The compound’s reactivity is influenced by the polarizable C-Cl bond and the electron-donating benzylthio group, which stabilizes adjacent carbocations during substitution reactions .
Synthesis and Reaction Pathways
Primary Synthesis Routes
5-Benzylthiopentyl chloride is typically synthesized via nucleophilic substitution or thiol-ene coupling:
Route 1: Nucleophilic Displacement
-
Substrate: 1,5-Dichloropentane reacts with benzylthiol (C₆H₅CH₂SH) in the presence of a base (e.g., NaOH).
This method achieves moderate yields (~60–70%) under reflux conditions .
Route 2: Thiol-Ene Reaction
Benzylthiol reacts with 5-chloropentene via radical-initiated thiol-ene chemistry, followed by hydrochlorination:
This route offers regioselectivity but requires stringent control of radical initiators .
Key Chemical Reactions
-
Nucleophilic Substitution: The chloride group undergoes displacement with amines, alkoxides, or carboxylates to form derivatives .
-
Oxidation: The benzylthio group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .
-
Grignard Formation: Reaction with magnesium yields a Grignard reagent for C-C bond formation .
Physicochemical Properties
The compound’s hydrophobicity and thermal stability make it suitable for high-temperature reactions .
Applications in Research and Industry
Pharmaceutical Intermediates
5-Benzylthiopentyl chloride is a precursor to thioether-containing drugs, such as:
-
Anticancer agents: Analogous to 2-benzylthio-DMNQ derivatives, which induce apoptosis via ROS-mediated pathways .
-
5-HT₄ Receptor Agonists: Benzylthio groups enhance binding affinity in gastrointestinal prokinetics .
Materials Science
-
Polymer Modification: Thioether linkages improve the flexibility and oxidation resistance of polythioethers .
-
Surfactants: Quaternary ammonium salts derived from this compound act as cationic surfactants .
Environmental Impact
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume